

# Application Notes and Protocols for CHC22 Antibody in Western Blot Analysis

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## Compound of Interest

Compound Name: CL22 protein

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These application notes provide detailed information and protocols for the use of antibodies targeting the Clathrin Heavy Chain 22 (CHC22) in Western blot analysis. CHC22, encoded by the CLTCL1 gene, is a crucial protein in the intracellular trafficking of the glucose transporter GLUT4, particularly in skeletal muscle and adipose tissue.<sup>[1][2]</sup> Its proper function is vital for glucose homeostasis, and its dysregulation has been implicated in conditions like type 2 diabetes.<sup>[1]</sup>

## Protein and Antibody Specifications

A summary of CHC22 protein and antibody characteristics is provided below for quick reference.

Parameter	Details	Source
Protein Name	Clathrin Heavy Chain 22 (CHC22)	<a href="#">[2]</a> <a href="#">[3]</a>
Alternate Names	CLH-22, CLTCL1, CLTD	
Molecular Weight (approx.)	170-190 kDa	<a href="#">[3]</a>
Function	Mediates intracellular trafficking of GLUT4 to form insulin-responsive storage compartments.	<a href="#">[1]</a> <a href="#">[4]</a>
Cellular Localization	Cytoplasmic vesicle membrane, ER-to-Golgi intermediate compartment (ERGIC).	<a href="#">[5]</a> <a href="#">[6]</a>
Tissue Expression	Highly expressed in skeletal muscle and adipocytes.	<a href="#">[1]</a> <a href="#">[2]</a>

## Recommended Antibody Dilutions for Western Blot

The following table summarizes recommended starting dilutions for commercially available CHC22 antibodies. It is important to note that optimal dilutions should be determined experimentally for each specific assay.

Antibody Type	Recommended Dilution	Example Source
Rabbit Monoclonal	1:500 - 1:2000	
Sheep Polyclonal	1 µg/mL	<a href="#">[3]</a> <a href="#">[7]</a>
Rabbit Polyclonal	1:50 - 1:200 (for IHC, WB may vary)	<a href="#">[8]</a>

## Experimental Protocols

A detailed protocol for performing Western blot analysis for CHC22 is provided below.

## A. Sample Preparation (Cell Lysate)

- Cell Culture: Culture human cell lines known to express CHC22, such as U2OS (osteosarcoma), HeLa, or differentiated myotubes, in appropriate media.[\[3\]](#)
- Lysis:
  - Wash cells twice with ice-cold PBS.
  - Add radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to the cell culture dish.
  - Scrape the cells and transfer the lysate to a microcentrifuge tube.
  - Incubate on ice for 30 minutes with periodic vortexing.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C.
  - Transfer the supernatant (protein lysate) to a new tube.
- Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

## B. SDS-PAGE and Electrotransfer

- Sample Preparation for Loading: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- Electrophoresis:
  - Load the samples and a molecular weight marker onto a 4-12% SDS-polyacrylamide gel.
  - Run the gel at 100-150V until the dye front reaches the bottom.
- Membrane Transfer:
  - Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[\[3\]](#)

- The transfer can be performed using a wet or semi-dry transfer system. Follow the manufacturer's instructions.

## C. Immunoblotting

- Blocking:
  - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation:
  - Dilute the CHC22 primary antibody in the blocking buffer at the recommended concentration (see table above).
  - Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Washing:
  - Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation:
  - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP or anti-sheep HRP) diluted in blocking buffer for 1 hour at room temperature.<sup>[3][9]</sup>
- Final Washes:
  - Wash the membrane three times for 10 minutes each with TBST.

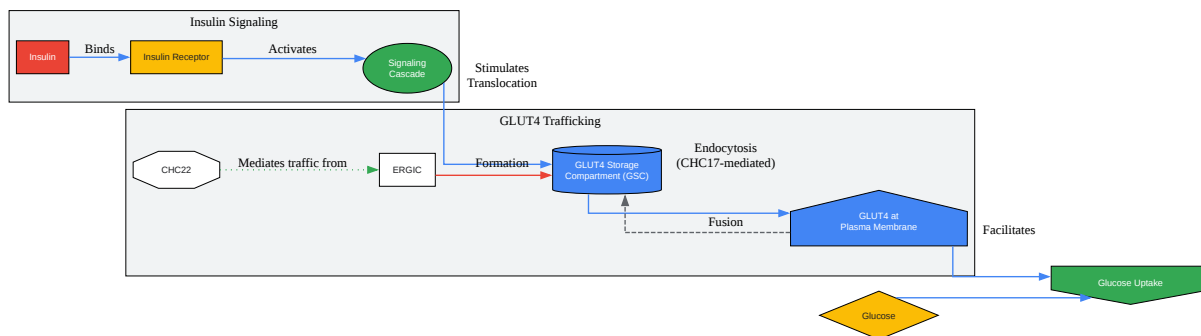
## D. Detection

- Signal Development:
  - Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
  - Incubate the membrane with the ECL substrate for the recommended time.

- Imaging:
  - Capture the chemiluminescent signal using a digital imaging system or X-ray film.
  - A specific band for CHC22 should be detected at approximately 170-190 kDa.[3]

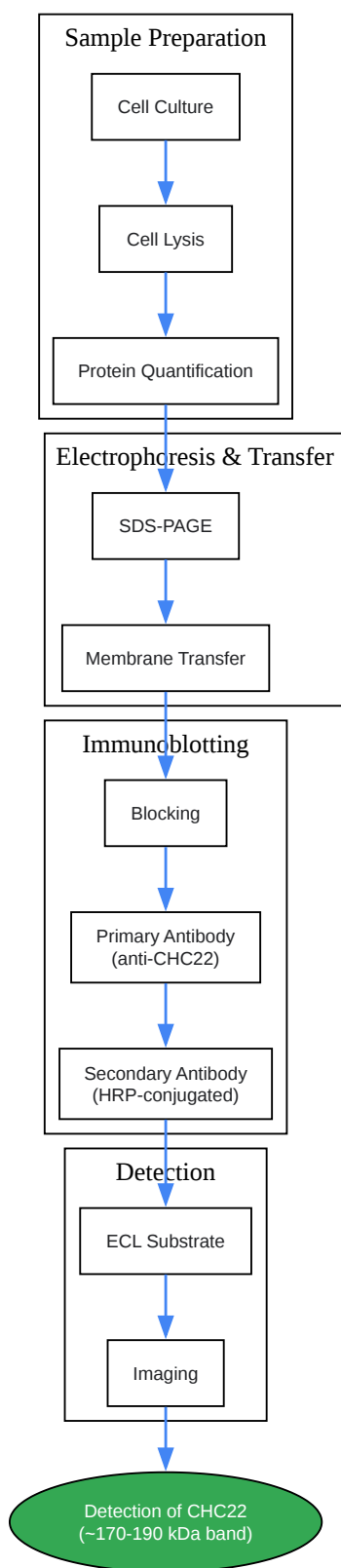
## Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway involving CHC22 and the general workflow for Western blot analysis.



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Caption: Insulin-stimulated GLUT4 trafficking pathway involving CHC22.



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